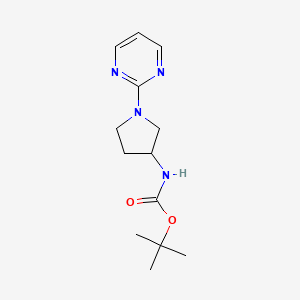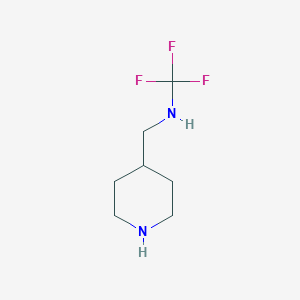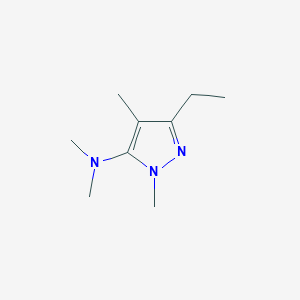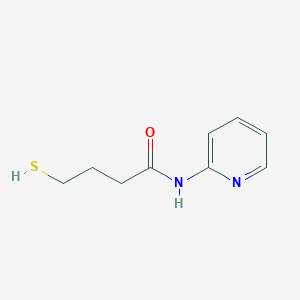
N-(Pyridin-2-yl)-4-sulfanylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, 4-mercapto-N-2-pyridinyl- is an organic compound with the molecular formula C9H12N2OS It is characterized by the presence of a butanamide backbone with a mercapto group at the fourth position and a pyridinyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 4-mercapto-N-2-pyridinyl- typically involves the reaction of 4-mercaptobutyric acid with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, 4-mercapto-N-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Butanamide, 4-mercapto-N-2-pyridinyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Butanamide, 4-mercapto-N-2-pyridinyl- involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the pyridinyl group can interact with nucleic acids or other biomolecules, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Butanamide, N-2-pyridinyl-: Lacks the mercapto group, resulting in different chemical reactivity.
Mercaptopurine: Contains a mercapto group but has a different backbone structure.
Uniqueness
Butanamide, 4-mercapto-N-2-pyridinyl- is unique due to the presence of both the mercapto and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propiedades
Número CAS |
93289-57-7 |
|---|---|
Fórmula molecular |
C9H12N2OS |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
N-pyridin-2-yl-4-sulfanylbutanamide |
InChI |
InChI=1S/C9H12N2OS/c12-9(5-3-7-13)11-8-4-1-2-6-10-8/h1-2,4,6,13H,3,5,7H2,(H,10,11,12) |
Clave InChI |
ZKHRLBBTDFNOQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC(=O)CCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


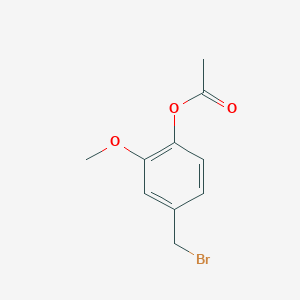
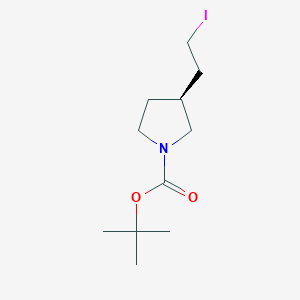

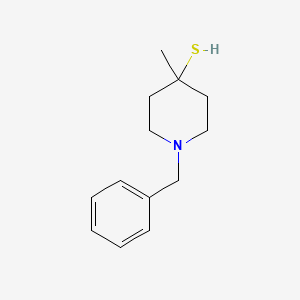
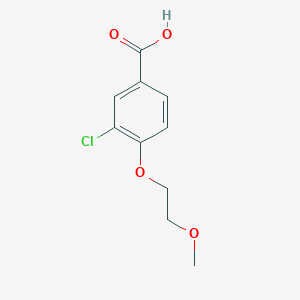
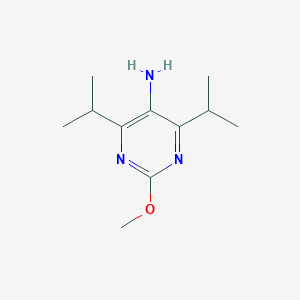

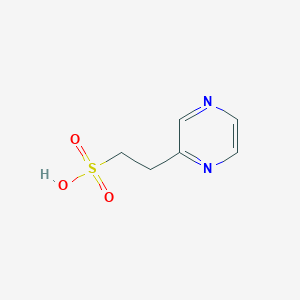
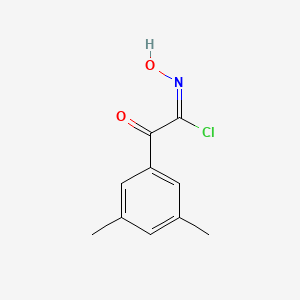
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
